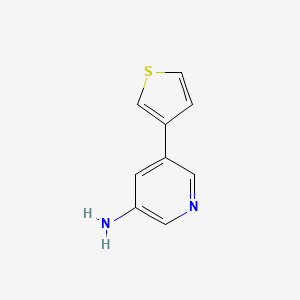

5-(thiophen-3-yl)pyridin-3-amine

Descripción

Historical Development and Discovery Context

The historical development of 5-(thiophen-3-yl)pyridin-3-amine must be understood within the broader context of heterocyclic chemistry evolution, particularly the discovery and characterization of thiophene and pyridine derivatives. Thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This serendipitous discovery marked the beginning of systematic investigations into sulfur-containing heterocycles, which would eventually lead to the development of complex hybrid molecules incorporating multiple heterocyclic systems.

The advancement in heterocyclic chemistry during the late 19th and early 20th centuries provided the foundation for synthesizing increasingly complex molecules that combine different heterocyclic motifs. Pyridine derivatives, including aminopyridines, became subjects of intense study due to their biological activities and synthetic accessibility. The compound 3-aminopyridine, which shares structural similarity with the pyridine portion of this compound, was prepared through established methods such as the Hofmann rearrangement of nicotinamide with sodium hypobromite. This historical precedent demonstrates the synthetic pathways that would later be adapted for more complex hybrid molecules.

The emergence of multi-component synthesis strategies in the modern era has facilitated the preparation of compounds like this compound through sophisticated methodologies. Research has shown that related thiophene-pyridine hybrids can be synthesized through multi-component reactions involving aromatic aldehydes, malononitrile, and heterocyclic precursors under controlled conditions. These synthetic advances represent a significant evolution from the early discovery methods, enabling chemists to design and construct complex heterocyclic architectures with precise structural control.

The historical context also reveals the gradual recognition of the biological significance of hybrid heterocyclic compounds. Five-membered heterocycles, particularly those containing sulfur atoms like thiophene, have been reported to possess interesting biological and pharmacological activities, with several derivatives serving as antibacterial, anti-inflammatory, anticancer, and antiviral agents. This biological relevance has driven continued interest in developing new synthetic methods and exploring structural modifications of compounds like this compound.

Positioning within Heterocyclic Chemistry

The positioning of this compound within heterocyclic chemistry reflects its status as a representative example of hybrid heterocyclic systems that combine distinct aromatic frameworks. According to comprehensive analyses of heterocyclic compounds, nitrogen-containing heterocycles form the majority of pharmaceutical drug structural skeletons, accounting for approximately 84% of all molecules, with 59% containing at least one nitrogen heterocycle. This statistical foundation underscores the importance of compounds like this compound, which incorporates both nitrogen and sulfur heteroatoms in its structure.

The compound belongs to the broader class of five-membered heterocycles containing sulfur atoms, which are essential structural components in various biological systems and synthetic drugs. The thiophene moiety contributes aromatic stability and specific electronic properties that distinguish it from other heterocyclic systems. Research indicates that thiophene resembles benzene in its chemical and physical properties, exhibiting aromatic character due to its planar five-membered ring structure with delocalized π-electron systems. This aromatic character is crucial for understanding the compound's reactivity patterns and potential applications.

The pyridine component of this compound positions the molecule within the category of nitrogen heterocycles that exhibit unique nucleophilic and electrophilic properties. The amino group at the 3-position of the pyridine ring provides additional functionality that can participate in hydrogen bonding, coordinate bond formation, and various chemical transformations. This structural feature is particularly significant because aminopyridine derivatives have demonstrated wide spectrum biological activities, especially anticancer properties, making them valuable pharmacophores in drug design.

The hybrid nature of this compound places it at the intersection of sulfur and nitrogen heterocyclic chemistry, where the combined properties of both systems can be exploited for specific applications. The physicochemical properties imparted by the five-membered thiophene ring are associated with biological activity and pharmacokinetic profiles, while the six-membered pyridine ring contributes different electronic and steric characteristics. This combination creates a unique molecular architecture that can be tailored for specific biological targets or material properties.

Structural Relationship to Other Thiophen-Pyridine Compounds

The structural relationship of this compound to other thiophen-pyridine compounds reveals a diverse family of hybrid heterocycles with varying connectivity patterns and substitution configurations. Analysis of related compounds in chemical databases indicates several positional isomers and structural variants that share similar core architectures but differ in the specific attachment points between the thiophene and pyridine rings.

One significant structural variant is 5-(thiophen-2-yl)pyridin-3-amine, which differs from the target compound in the position of attachment on the thiophene ring. This compound maintains the same pyridine substitution pattern but connects through the 2-position of thiophene rather than the 3-position, potentially altering the electronic distribution and steric properties of the molecule. The molecular formula of this variant is C₉H₈N₂S with a molecular weight of 176.24 grams per mole, providing a direct structural comparison for understanding positional effects.

Another related structure is 5-(thiophen-3-yl)pyridin-2-amine, which maintains the same thiophene attachment point but relocates the amino group to the 2-position of the pyridine ring. This positional isomer has the same molecular formula C₉H₈N₂S and molecular weight 176.24 grams per mole as the thiophen-2-yl variant, demonstrating how structural isomerism can create distinct compounds with identical molecular compositions but different properties. The compound exhibits light yellow to yellow solid appearance with 98.48% purity when prepared under controlled conditions.

The compound 6-(thiophen-3-yl)pyridin-3-amine represents another structural variant where the thiophene attachment occurs at the 6-position of the pyridine ring while maintaining the amino group at the 3-position. This isomer also shares the molecular formula C₉H₈N₂S but exhibits different physical properties, including a density of 1.3±0.1 grams per cubic centimeter and a boiling point of 312.2±27.0 degrees Celsius at 760 millimeters of mercury. These physical property differences illustrate how positional changes can significantly impact molecular behavior and applications.

More complex structural relatives include compounds with additional substituents or extended conjugation systems. For example, 4-(2-amino-5-(thiophen-3-yl)pyridin-3-yl)-N,N-dimethylbenzamide represents a more elaborate derivative that incorporates a benzamide moiety, resulting in the molecular formula C₁₈H₁₇N₃OS and molecular weight 323.4 grams per mole. This compound demonstrates how the basic thiophen-pyridine framework can be elaborated with additional functional groups to create molecules with enhanced complexity and potentially different biological activities.

The following table summarizes key structural relationships among thiophen-pyridine compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C₉H₈N₂S | 176.24 | Target compound |

| 5-(thiophen-2-yl)pyridin-3-amine | C₉H₈N₂S | 176.24 | Thiophene 2-position attachment |

| 5-(thiophen-3-yl)pyridin-2-amine | C₉H₈N₂S | 176.24 | Amino group at pyridine 2-position |

| 6-(thiophen-3-yl)pyridin-3-amine | C₉H₈N₂S | 176.24 | Thiophene at pyridine 6-position |

| 2-(thiophen-3-yl)pyridin-3-amine | C₉H₈N₂S | 176.24 | Thiophene at pyridine 2-position |

Bis-(5-pyridin-3-yl-thiophen-2-ylmethyl)-amine represents a dimeric structure that incorporates two thiophen-pyridine units connected through a central amine linker, resulting in the molecular formula C₂₀H₁₇N₃S₂ and molecular weight 363.5 grams per mole. This compound illustrates how the basic structural motif can be extended to create larger molecular architectures with potentially different binding properties and biological activities.

Propiedades

IUPAC Name |

5-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPHKPSILUQKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling

Though direct reports on this compound are limited, analogous syntheses of pyridinyl-thiophene compounds commonly employ Suzuki–Miyaura cross-coupling:

- Starting materials: 3-aminopyridine derivatives halogenated at the 5-position (e.g., 5-bromo-3-aminopyridine).

- Coupling partner: 3-thiopheneboronic acid or its pinacol ester.

- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions: Base (K2CO3 or Na2CO3), solvents such as toluene/ethanol/water mixtures, heating under reflux or microwave irradiation.

This method enables the formation of the C–C bond between the pyridine and thiophene rings while retaining the amino group intact.

One-Pot Multi-Component Assembly (Thiophene Formation)

A related approach involves the one-pot synthesis of functionalized thiophenes which can be subsequently coupled or transformed into this compound:

- Use of arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyl compounds to assemble thiophene rings in situ.

- Followed by functionalization at the 3-position of pyridine via condensation or nucleophilic substitution.

- This method is efficient for generating substituted thiophenes with amino functionalities.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield / Notes |

|---|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | 5-Bromo-3-aminopyridine + 3-thiopheneboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 | Toluene/EtOH/H2O, reflux or microwave | High yield, preserves amino group |

| One-Pot Thiophene Assembly | Arylacetaldehydes, elemental sulfur, 1,3-dicarbonyls | LDA base, activated methylene halides | Sequential one-pot, room temp to reflux | High yield of 3-amino thiophenes, versatile |

| Acrylamide Intermediate Route | (2E)-3-(2-thienyl) vinylformic acid, protected amines | Thionyl chloride, pyridine, THF | Cooling, inert atmosphere, reflux | Multi-step, allows functional group protection |

Detailed Research Findings and Notes

Retention of Amino Functionality: Cross-coupling methods are favored for preserving the amino group on pyridine without unwanted side reactions, as harsh conditions can lead to deamination or ring substitutions.

Catalyst Selection: Pd-based catalysts with phosphine ligands are standard for coupling heteroaryl halides with thiophene boronic acids, offering high selectivity and yields.

Solvent and Base Effects: Polar solvents mixed with water and mild bases such as potassium carbonate optimize reaction efficiency and product purity.

Multi-Component Assembly: The in situ formation of thiophenes from acetonitriles and dithioesters under strong bases (LDA) offers a modular approach to introduce amino groups and thiophene rings, useful for analog synthesis.

Protecting Group Strategies: Use of N-tertbutyloxycarbonyl (Boc) or carbobenzoxy (Cbz) groups during amidation steps helps control selectivity and facilitates purification, as described in patent.

Purification: Recrystallization and solvent extraction are standard; methanol recrystallization and ethyl acetate extractions are commonly employed.

Análisis De Reacciones Químicas

Types of Reactions

5-(thiophen-3-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-(Thiophen-3-yl)pyridin-3-amine has been investigated for its potential role in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. For instance, a series of N-(4-(pyridin-3-yl)benzamide derivatives were synthesized and tested, showing promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Anti-Tubercular Properties

This compound is also being explored for its anti-tubercular properties. Novel derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, demonstrating significant activity with IC50 values ranging from 1.35 to 2.18 μM. These findings suggest that this compound can serve as a scaffold for the design of new anti-tubercular agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against coronaviruses. Its structural characteristics allow it to interact effectively with viral proteins, potentially inhibiting viral replication.

Synthetic Methodologies

Intermediate in Organic Synthesis

this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It plays a critical role in developing new synthetic methodologies aimed at creating novel pharmacologically active compounds .

Catalysis and Material Science

The compound's unique properties make it suitable for applications in catalysis and the development of organic semiconductors. It has been used in synthesizing materials with electronic properties, contributing to advancements in material science .

Biological Activities

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial properties. Studies have shown that derivatives can exhibit significant antibacterial and antifungal activity against various pathogens, making them candidates for further development as antimicrobial agents .

Structure–Activity Relationship Studies

Research on the structure–activity relationship (SAR) of this compound has provided insights into how modifications can enhance its biological activity. Various substituents have been tested to optimize efficacy against specific targets, such as cancer cells or bacteria .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Anticancer Activity | Effective against MCF-7, A549, DU-145 cell lines; potential for drug development |

| Anti-Tubercular | Significant activity against Mycobacterium tuberculosis; promising IC50 values |

| Antiviral Activity | Potential inhibitor of viral replication; effective against coronaviruses |

| Synthetic Methodology | Used as an intermediate in organic synthesis; key role in developing new compounds |

| Material Science | Applications in catalysis and organic semiconductor synthesis |

| Antimicrobial Activity | Exhibits significant antibacterial and antifungal properties |

Mecanismo De Acción

The mechanism of action of 5-(thiophen-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 5-(thiophen-3-yl)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituents, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparative Insights:

Structural Isomerism :

- The thiophen-3-yl vs. thiophen-2-yl isomers (e.g., vs. 15) exhibit identical molecular formulas but differ in thiophene attachment position. The 3-substitution may enhance planarity and π-π stacking interactions in biological systems compared to the 2-substituted analog .

In contrast, electron-rich thiophene () may favor interactions with hydrophobic enzyme pockets .

Biological Activity :

- While This compound lacks explicit activity data, its analogs demonstrate diverse applications:

- Compound 15 (): Targets c-KIT mutants in cancer via Suzuki coupling-derived synthesis (40% yield) .

- UDD (): Inhibits CYP51 for Chagas disease, highlighting pyridine’s role in antiparasitic drug design .

Synthetic Accessibility: Suzuki-Miyaura cross-coupling (e.g., ) is a common method for attaching aryl groups to pyridine.

Purity and Yield :

- High purity (>95%) is achievable for pyridine-thiophene hybrids (e.g., ), though bulky substituents (e.g., ’s 40% yield) may complicate purification .

Actividad Biológica

5-(thiophen-3-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

Target and Mode of Action

The compound has been shown to exhibit anti-inflammatory effects, which are attributed to its ability to inhibit key enzymes involved in inflammatory processes. Similar thiophenyl-substituted compounds have demonstrated bactericidal effects through the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division.

Biochemical Pathways

this compound interacts with several critical biochemical pathways. It modulates the PI3K/AKT and MAPK/ERK signaling pathways, which play vital roles in cell survival and proliferation. This modulation can lead to alterations in gene expression and metabolic activity within cells.

Cellular Effects

Impact on Cell Function

Research indicates that this compound influences various cellular processes by affecting signaling pathways. For instance, it has been found to inhibit specific kinases, leading to downstream effects on cellular proliferation and survival.

Temporal and Dosage Effects

The biological activity of this compound can vary significantly based on dosage and exposure duration. In animal models, lower doses have been linked to beneficial effects such as anti-inflammatory and anti-cancer activities, while higher doses may lead to cytotoxicity. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its long-term efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. It is metabolized by cytochrome P450 enzymes, which are essential for drug metabolism. The transport and distribution mechanisms within cells involve interactions with various transporters that facilitate its movement across cellular membranes.

Research Applications

This compound has broad applications in scientific research:

| Field | Applications |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex molecules. |

| Biology | Investigated for its effects on cellular processes and as a biochemical probe. |

| Medicine | Potential therapeutic applications in treating inflammatory diseases and cancer. |

| Industry | Development of materials for electronic applications due to its unique properties. |

Case Studies

Several studies have highlighted the potential of this compound:

- Anti-inflammatory Activity : A study demonstrated that compounds with thiophene moieties exhibited significant anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic uses in chronic inflammatory conditions .

- Antimicrobial Properties : Related compounds have shown promising results against various bacterial strains, indicating that this compound may also possess antimicrobial activity .

- Cytotoxicity in Cancer Models : Research on similar compounds has indicated cytotoxic effects against breast carcinoma cell lines, suggesting that this compound could be explored further for its anticancer properties .

Q & A

Basic: What are the key synthetic routes for 5-(thiophen-3-yl)pyridin-3-amine, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via multi-step reactions involving heterocyclic coupling. A common approach (modified Gewald method) involves:

Knoevenagel condensation to generate intermediates like 2-(1-arylvinyl)maleonitrile.

Cyclization with sulfur (S₈) under basic conditions (e.g., NaHCO₃) to form thiophene rings.

Condensation with formamidine acetate to yield pyridin-amine derivatives .

Optimization Strategies:

- Temperature control : Maintain mild conditions (e.g., THF at reflux) to avoid decomposition.

- Catalyst selection : Use NaHCO₃ for efficient proton removal during cyclization.

- Yield improvement : Adjust stoichiometry of formamidine acetate to minimize byproducts.

| Reaction Step | Key Parameters | Typical Yield Range |

|---|---|---|

| Knoevenagel condensation | 60–80°C, 4–6 hours | 70–85% |

| Thiophene cyclization | THF, S₈, NaHCO₃, 12–24 hours | 65–80% |

| Pyridine formation | Formamidine acetate, 100°C | 50–70% |

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

Spectroscopic Techniques:

- ¹H/¹³C-NMR : Confirm regiochemistry via aromatic proton signals (e.g., thiophene protons at δ 6.8–7.5 ppm and pyridine NH₂ at δ 5.2–5.8 ppm) .

- IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C=N vibrations (~2220 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 177.05 for C₉H₈N₂S).

Critical Analysis:

- Data cross-validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in substituent positioning.

Advanced: How do competing synthetic methodologies (e.g., Gewald vs. Pd-catalyzed coupling) affect purity and scalability?

Answer:

Method Comparison:

Purity Challenges:

- Byproduct formation : Gewald routes may yield sulfur-containing impurities (e.g., disulfides), requiring column chromatography.

- Scalability : Pd-catalyzed methods face challenges in catalyst recovery for large-scale synthesis.

Advanced: How can researchers resolve contradictions in spectroscopic data for novel derivatives?

Answer:

Case Study: Discrepancies in NH₂ peak splitting in NMR may arise from tautomerism or hydrogen bonding.

- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow dynamic processes and resolve splitting .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., dihedral angles between thiophene and pyridine rings) .

Computational Aids:

- DFT Calculations : Simulate NMR/IR spectra using software (e.g., Gaussian) to match experimental data and assign conformers .

Application: What role does this compound play in medicinal chemistry research?

Answer:

Key Applications:

- Heterocyclic frameworks : Acts as a precursor for kinase inhibitors or antimicrobial agents due to its dual aromatic system .

- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance binding affinity .

Recent Advances:

- Anticancer studies : Derivatives show promise in targeting EGFR mutations (IC₅₀ values < 1 µM in vitro) .

Advanced: What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Answer:

Techniques:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate and identify impurities (e.g., unreacted maleonitrile).

- LC-QTOF : High-resolution mass spectrometry for detecting sulfur-based byproducts (e.g., disulfides at m/z 256.08) .

Validation:

- Spiking experiments : Add known impurities to validate detection limits (e.g., 0.1% w/w sensitivity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.